2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride
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Overview
Description
2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7Cl3O2S and a molecular weight of 273.56 g/mol . This compound is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a 2,4-dichlorophenyl ethane moiety . It is primarily used in research and development projects due to its unique chemical properties .
Preparation Methods
The synthesis of 2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,4-dichlorophenyl ethane with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites in target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonothioate bonds with amines, alcohols, and thiols, respectively . This reactivity makes it a valuable tool in chemical synthesis and biological studies .
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride: This compound has a similar structure but contains a double bond in the ethane moiety, which affects its reactivity and applications.
2-(2,4-Dichlorophenyl)methane-1-sulfonyl chloride: This compound has a single carbon atom in the alkyl chain, which influences its chemical properties and uses.
The unique structure of this compound, with its specific arrangement of chlorine atoms and the ethane moiety, provides distinct reactivity and makes it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H7Cl3O2S |
---|---|
Molecular Weight |
273.6 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl3O2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-2,5H,3-4H2 |
InChI Key |
AQEUFVCDJDUYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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